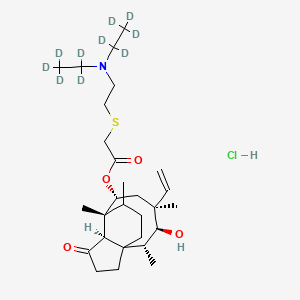
Tiamulin-d10 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tiamulin-d10 Hydrochloride is a deuterated form of Tiamulin, a pleuromutilin antibiotic. It is primarily used as an internal standard for the quantification of Tiamulin in various analytical applications. Tiamulin itself is known for its effectiveness against a range of bacterial infections, particularly in veterinary medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tiamulin-d10 Hydrochloride involves the incorporation of deuterium atoms into the Tiamulin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, which are then used to construct the final Tiamulin-d10 molecule. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the final product meets the required purity standards. The production involves stringent quality control measures to ensure the consistency and reliability of the compound .
化学反応の分析
Types of Reactions: Tiamulin-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated or ketone derivatives, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives .
科学的研究の応用
Tiamulin-d10 Hydrochloride has several scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of Tiamulin.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of Tiamulin in biological systems.
Medicine: Utilized in research focused on the development of new antibiotics and the study of bacterial resistance mechanisms.
Industry: Applied in the quality control and standardization of pharmaceutical products containing Tiamulin
作用機序
Tiamulin-d10 Hydrochloride, like Tiamulin, exerts its effects by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding inhibits protein synthesis by preventing the formation of peptide bonds between amino acids. The inhibition of protein synthesis ultimately leads to the death of the bacterial cell. The molecular targets involved in this mechanism include the ribosomal RNA and associated proteins .
類似化合物との比較
Valnemulin: Another pleuromutilin antibiotic with a similar mechanism of action.
Retapamulin: A pleuromutilin antibiotic used topically for skin infections.
Lefamulin: A pleuromutilin antibiotic used for the treatment of community-acquired bacterial pneumonia.
Uniqueness of Tiamulin-d10 Hydrochloride: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. The incorporation of deuterium atoms enhances the stability and accuracy of quantification in mass spectrometry and chromatography. This uniqueness sets it apart from other pleuromutilin antibiotics .
特性
分子式 |
C28H48ClNO4S |
|---|---|
分子量 |
540.3 g/mol |
IUPAC名 |
[(2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethylsulfanyl]acetate;hydrochloride |
InChI |
InChI=1S/C28H47NO4S.ClH/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1H/t19?,20-,22+,24-,25-,26+,27-,28?;/m0./s1/i2D3,3D3,9D2,10D2; |
InChIキー |
WRHXJTYYMRJQPZ-XAUQTLEFSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H](C23CCC([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C)C([2H])([2H])C([2H])([2H])[2H].Cl |
正規SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















